Methyl 3-chloro-6-fluoropyrazine-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 3-chloro-6-fluoropyrazine-2-carboxylate (CAS 356783-54-5) is a dihalogenated pyrazine-2-carboxylate ester characterized by simultaneous chlorine substitution at the 3-position and fluorine substitution at the 6-position of the pyrazine ring. Its molecular formula is C₆H₄ClFN₂O₂ with a molecular weight of 190.56 g/mol.

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
CAS No. 356783-54-5
Cat. No. B3262511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-6-fluoropyrazine-2-carboxylate
CAS356783-54-5
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CN=C1Cl)F
InChIInChI=1S/C6H4ClFN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3
InChIKeyAVALGMBVVYCAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-6-fluoropyrazine-2-carboxylate (CAS 356783-54-5): Chemical Identity and Core Properties for Procurement-Focused Evaluation


Methyl 3-chloro-6-fluoropyrazine-2-carboxylate (CAS 356783-54-5) is a dihalogenated pyrazine-2-carboxylate ester characterized by simultaneous chlorine substitution at the 3-position and fluorine substitution at the 6-position of the pyrazine ring. Its molecular formula is C₆H₄ClFN₂O₂ with a molecular weight of 190.56 g/mol [1]. It serves primarily as a versatile pharmaceutical intermediate, providing two electronically and sterically distinct halogen handles for orthogonal functionalization via nucleophilic aromatic substitution and cross-coupling reactions [2]. The computed lipophilicity (XLogP3 = 1.4) and topological polar surface area (TPSA = 52.1 Ų) position this compound within favorable drug-like property space [1].

Why Methyl 3-Chloro-6-fluoropyrazine-2-carboxylate Cannot Be Replaced by Common Positional Isomers or Mono-Halogenated Analogs in Pharmaceutical Synthesis


The distinct chemical profile of methyl 3-chloro-6-fluoropyrazine-2-carboxylate arises from the synergistic electronic effects of its 3-Cl and 6-F substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect while simultaneously activating the ring toward nucleophilic substitution at the chlorine-bearing position via mesomeric donation [1]. This dual activation is not replicated by mono-halogenated analogs (e.g., methyl 3-chloropyrazine-2-carboxylate, CAS 27825-21-4) or symmetrically dichlorinated variants (e.g., methyl 3,6-dichloropyrazine-2-carboxylate, CAS 356783-14-7). Consequently, direct substitution with these alternatives alters reaction regioselectivity, product distribution, and the physicochemical properties of downstream intermediates [2]. The quantified differences in lipophilicity (ΔXLogP3 up to 2.0 log units vs. mono-fluoro analog) are sufficient to shift lead compounds outside optimal ADME parameter space, making informed procurement decisions based on comparative evidence essential [1].

Quantitative Differentiation of Methyl 3-Chloro-6-fluoropyrazine-2-carboxylate Against Closest Analogs: A Comparator-Driven Evidence Assessment


Lipophilicity (XLogP3) of Methyl 3-Chloro-6-fluoropyrazine-2-carboxylate vs. Mono-Chlorinated, Di-Chlorinated, and Mono-Fluorinated Analogues

The computed lipophilicity (XLogP3 = 1.4) of methyl 3-chloro-6-fluoropyrazine-2-carboxylate places it in an intermediate range relative to key procurement alternatives. It is 0.6 log units more lipophilic than the mono-chlorinated analog and 0.5 log units less lipophilic than the di-chlorinated analog. Critically, it is 1.5 log units more lipophilic than the mono-fluorinated analog, a difference large enough to alter predicted membrane permeability and oral absorption classification [1][2][3].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Methyl 3-Chloro-6-fluoropyrazine-2-carboxylate vs. Mono-Fluorinated Analog

Methyl 3-chloro-6-fluoropyrazine-2-carboxylate exhibits a TPSA of 52.1 Ų and a hydrogen bond acceptor count of 5, compared to the mono-fluorinated analog which has a TPSA of 44.0 Ų and an HBA count of 4 [1][2]. The additional chlorine atom contributes one extra HBA site, which is relevant for target binding interactions. The difference of 8.1 Ų in TPSA is minor, indicating that both compounds should exhibit similar membrane permeability characteristics, but the additional H-bond acceptor in the target compound may provide enhanced binding interactions with polar residues in biological targets.

Polar surface area Oral bioavailability Permeability

Orthogonal Reactivity Enabled by Dual Chloro-Fluoro Substitution vs. Symmetric Dihalogenated and Mono-Halogenated Analogs

The presence of both chlorine and fluorine substituents on the pyrazine ring enables sequential, orthogonal nucleophilic aromatic substitution (SNAr) reactions that cannot be achieved with symmetrically dihalogenated analogs. Fluorine, being a stronger electron-withdrawing group, activates the chlorine-bearing position for preferential displacement while itself remaining inert under standard SNAr conditions [1]. This contrasts with methyl 3,6-dichloropyrazine-2-carboxylate, where both chlorines exhibit competing reactivity leading to potential mixtures of regioisomers [2]. Independent syntheses from chlorofluoropyrazine intermediates have demonstrated that nucleophilic attack ortho to the existing substituent is preferred in the absence of dominating steric effects, providing predictable regiochemical outcomes [1].

Nucleophilic aromatic substitution Regioselectivity Orthogonal functionalization

Heavy Atom Count and Molecular Weight Differentiation from Mono-Halogenated Analogs: Implications for Fragment-Based Drug Discovery

Methyl 3-chloro-6-fluoropyrazine-2-carboxylate contains 12 heavy atoms with a molecular weight of 190.56 g/mol, compared to 11 heavy atoms and 172.57 g/mol for methyl 3-chloropyrazine-2-carboxylate, and 11 heavy atoms and 156.11 g/mol for methyl 6-fluoropyrazine-2-carboxylate [1][2]. This places the target compound near the upper boundary of the 'rule of three' fragment criteria (MW ≤ 300, heavy atom count ≤ 12), making it suitable as both a fragment hit and a fragment-to-lead optimization starting point, whereas the mono-halogenated analogs fall well within typical fragment space.

Fragment-based drug discovery Molecular weight Heavy atom count

Recommended Application Scenarios for Methyl 3-Chloro-6-fluoropyrazine-2-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization in CNS-Targeting Drug Discovery Programs Requiring Balanced Lipophilicity

Methyl 3-chloro-6-fluoropyrazine-2-carboxylate, with an XLogP3 of 1.4, provides an intermediate lipophilicity that may be optimal for crossing the blood-brain barrier while avoiding excessive metabolic clearance associated with more hydrophobic analogs (e.g., the dichlorinated analog at XLogP3 1.9). Medicinal chemistry teams targeting CNS indications can prioritize this building block over the mono-chloro (XLogP3 0.8) or di-chloro variants to maintain leads within a favorable lipophilicity range without additional synthetic manipulation [1]. The compound's TPSA of 52.1 Ų supports passive permeability, while the additional hydrogen bond acceptor from the chlorine atom provides a handle for modulating target binding interactions.

Sequential Orthogonal Functionalization for Diversely Substituted Pyrazine Libraries

The differential leaving group ability of Cl vs. F enables iterative SNAr and cross-coupling reactions with predictable regiocontrol. Synthetic chemistry groups generating pyrazine-focused compound libraries can exploit this orthogonal reactivity to introduce structural diversity at positions 3 and 6 independently, avoiding the regioisomeric mixtures that arise from dichloro analogs. This is particularly valuable for structure-activity relationship (SAR) exploration where precise substitution pattern control is essential [1].

Fragment-Based Drug Discovery: Fragment Growth Starting Point with Dual Halogen Vectors

With a molecular weight of 190.56 and 12 heavy atoms, this compound resides at the upper boundary of fragment chemical space, offering two distinct halogen vectors (Cl and F) for fragment growing and linking strategies. The presence of the methyl ester allows for rapid amide library generation via hydrolysis-coupling sequences. Procurement of this specific dual-halogenated fragment, rather than mono-halogenated alternatives, provides maximal synthetic elaborability from a single starting material, reducing the number of building blocks required for fragment evolution [1].

Intermediate for Favipiravir-Related Antiviral Agent Development via 3-Chloro-6-fluoropyrazine Scaffolds

The 3-chloro-6-fluoropyrazine core is a recognized intermediate scaffold in patent literature related to pyrazinecarboxamide antiviral agents. The methyl ester functionality provides a convenient handle for conversion to the corresponding carboxamide via simple aminolysis, while the chlorine at position 3 can be displaced to introduce hydroxyl or other nucleophilic substituents. This synthetic trajectory is documented in patents describing intermediates for fluoropyrazinecarboxamide antiviral compounds [1]. The target compound's quantified lipophilicity (XLogP3 1.4) offers a distinct property profile compared to the more polar, hydroxylated downstream products.

Quote Request

Request a Quote for Methyl 3-chloro-6-fluoropyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.